
Application Notes and Protocols: BDP TMR
Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BDP TMR carboxylic acid

Cat. No.: B1192297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP TMR Carboxylic Acid
BDP TMR (BODIPY™ TMR) is a bright and highly photostable fluorophore with a red-orange

emission, making it an excellent choice for fluorescence-based applications.[1] Its sharp

absorption and emission peaks reduce spectral overlap in multiplexing experiments. While the

carboxylic acid derivative of BDP TMR is not directly used for staining cells due to its limited

reactivity with cellular components, it serves two primary roles in the context of flow cytometry:

Negative Control: It can be used as a non-reactive control in experiments where a reactive

derivative of BDP TMR (like the NHS ester) is used for labeling.

Precursor for Bioconjugation: The carboxylic acid group can be chemically activated to

conjugate BDP TMR to primary amines on biomolecules such as antibodies, ligands, or

peptides. These fluorescently labeled biomolecules can then be used as specific probes in

flow cytometry.

This document provides detailed protocols for the application of BDP TMR-conjugated

biomolecules in flow cytometry for the analysis of cell surface markers.
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Understanding the spectral characteristics of BDP TMR is crucial for designing flow cytometry

experiments, including the selection of appropriate lasers and filters.

Parameter Value Reference

Excitation Maximum (λex) ~544 nm [1]

Emission Maximum (λem) ~570 nm [1]

Stokes Shift ~26 nm [1]

Laser Line Compatibility 532 nm, 561 nm

Common Emission Filter 585/42 nm bandpass

Experimental Protocols
Protocol for Conjugating BDP TMR Carboxylic Acid to a
Protein
This protocol describes the chemical activation of BDP TMR carboxylic acid using EDC and

NHS to conjugate it to a protein (e.g., an antibody or ligand) containing primary amines.

Materials:

BDP TMR carboxylic acid

Protein to be labeled (e.g., antibody, 1-5 mg/mL in amine-free buffer like PBS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

Prepare BDP TMR-NHS Ester:

Dissolve BDP TMR carboxylic acid, DCC (or EDC), and NHS (or Sulfo-NHS) in a

1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

Incubate the reaction mixture at room temperature for 1-2 hours in the dark with gentle

stirring.

Prepare the Protein:

Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL. The buffer

must be free of primary amines (e.g., Tris).

Conjugation Reaction:

Slowly add the activated BDP TMR-NHS ester solution to the protein solution while gently

stirring. A typical molar ratio of dye to protein is 10:1 to 20:1.

Incubate the reaction for 1-2 hours at room temperature in the dark.

Quench the Reaction:

Add the quenching buffer to the reaction mixture to a final concentration of 100 mM.

Incubate for 30 minutes at room temperature to stop the reaction.

Purify the Conjugate:

Separate the BDP TMR-protein conjugate from unreacted dye and byproducts using a

size-exclusion chromatography column equilibrated with PBS.

Collect the fractions containing the labeled protein.

Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~544 nm (for BDP TMR).

Protocol for Staining Cell Surface Receptors with a BDP
TMR-Conjugated Ligand
This protocol outlines the steps for staining cells with a custom BDP TMR-conjugated ligand for

analysis by flow cytometry. This method is particularly useful for quantifying receptor

expression on the cell surface.

Materials:

Cells of interest (suspension or adherent)

BDP TMR-conjugated ligand

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

Propidium Iodide (PI) or other viability dye

Flow cytometry tubes

Procedure:

Cell Preparation:

Harvest cells and wash them once with cold PBS.

Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6

cells/mL.

Staining:

Add the BDP TMR-conjugated ligand to the cell suspension. The optimal concentration

should be determined by titration (typically in the range of 10-100 nM).

Incubate for 30-60 minutes at 4°C in the dark.
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For a negative control, incubate cells with an excess of unlabeled ligand before adding the

BDP TMR-conjugated ligand to determine non-specific binding.

Washing:

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound

ligand. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

Viability Staining:

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's

instructions.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer equipped with a laser that can excite BDP TMR

(e.g., 532 nm or 561 nm).

Collect the emission signal in the appropriate channel (e.g., using a 585/42 nm bandpass

filter).

Gate on the live cell population using the viability dye signal.

Record the fluorescence intensity of the BDP TMR signal for at least 10,000 events in the

live gate.

Data Presentation
The following table provides representative data from a hypothetical experiment to quantify a

specific cell surface receptor using a BDP TMR-conjugated ligand.
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Cell Line Treatment
Mean Fluorescence
Intensity (MFI)

Percentage of
Positive Cells (%)

Cell Line A (High

Receptor Expression)
BDP TMR-Ligand 15,000 95

BDP TMR-Ligand +

Excess Unlabeled

Ligand

500 5

Cell Line B (Low

Receptor Expression)
BDP TMR-Ligand 2,500 30

BDP TMR-Ligand +

Excess Unlabeled

Ligand

450 4

Negative Control

(Receptor-Negative

Cell Line)

BDP TMR-Ligand 400 2
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Step 1: BDP TMR-Ligand Conjugation

Step 2: Cell Staining

Step 3: Flow Cytometry Analysis

BDP TMR Carboxylic Acid

EDC/NHS Activation

BDP TMR-Conjugated Ligand

Target Ligand (with primary amines)

Incubate with BDP TMR-Ligand
(30-60 min at 4°C)

Cell Suspension (1x10^6 cells/mL)

Wash to remove unbound ligand

Flow Cytometer

Data Acquisition
(Ex: 561 nm, Em: 585/42 nm)

Data Analysis
(Gating on live cells, MFI quantification)

Click to download full resolution via product page
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Caption: Workflow for labeling and analyzing cell surface receptors using a BDP TMR-

conjugated ligand.

Cell

BDP TMR-Ligand Cell Surface ReceptorBinding Flow Cytometer
Detection

Fluorescence Signal

Cell Membrane

Click to download full resolution via product page

Caption: Detection of a cell surface receptor with a BDP TMR-conjugated ligand by flow

cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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